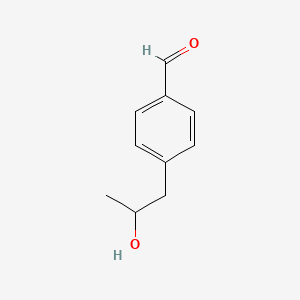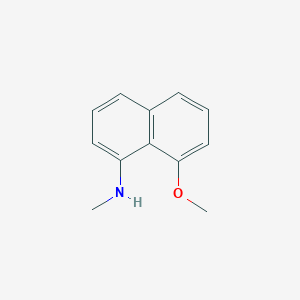
8-methoxy-N-methylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-N-methylnaphthalen-1-amine, also known as 8-Methyl-2,3,4,5-tetrahydro-1H-1-naphthalenamine, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon that is commonly used in the production of dyes and other chemicals. The synthesis method of 8-methoxy-N-methylnaphthalen-1-amine is complex and requires specialized knowledge and equipment. However, the compound has been shown to have potential applications in a variety of scientific fields.
Mechanism of Action
The mechanism of action of 8-methoxy-N-methylnaphthalen-1-amine involves its interaction with dopamine receptors in the brain. Specifically, this compound has been shown to have a high affinity for the D2 dopamine receptor, which is involved in the regulation of movement and other neurological functions. By binding to this receptor, 8-methoxy-N-methylnaphthalen-1-amine may help to increase dopamine levels in the brain, which can improve motor function in individuals with Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-methoxy-N-methylnaphthalen-1-amine are complex and are still being studied. However, research has shown that this compound has a potent effect on dopamine receptors in the brain, which can improve motor function in individuals with Parkinson's disease. Additionally, studies have shown that 8-methoxy-N-methylnaphthalen-1-amine may have other neurological effects, such as improving cognitive function and reducing anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using 8-methoxy-N-methylnaphthalen-1-amine in lab experiments is its potent effect on dopamine receptors in the brain. This makes it a useful tool for studying the role of dopamine in neurological disorders such as Parkinson's disease. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires specialized knowledge and equipment.
Future Directions
There are many potential future directions for research involving 8-methoxy-N-methylnaphthalen-1-amine. One area of research could focus on the development of new medications for the treatment of Parkinson's disease that are based on the structure of this compound. Additionally, further research could be done to explore the potential neurological effects of this compound, such as its ability to improve cognitive function and reduce anxiety. Finally, future research could focus on developing more efficient synthesis methods for 8-methoxy-N-methylnaphthalen-1-amine, which could make it more accessible for use in scientific research.
Synthesis Methods
The synthesis of 8-methoxy-N-methylnaphthalen-1-amine involves a multi-step process that requires specialized knowledge and equipment. The first step in the synthesis process involves the reaction of 2-methoxybenzaldehyde with cyclohexanone in the presence of a catalyst to form 2-methoxy-2,3,4,5-tetrahydro-1H-1-naphthalenone. This intermediate is then reduced using sodium borohydride to form 8-methoxy-2,3,4,5-tetrahydro-1H-1-naphthalenol. The final step in the synthesis process involves the reaction of 8-methoxy-2,3,4,5-tetrahydro-1H-1-naphthalenol with methylamine in the presence of a catalyst to form 8-methoxy-N-methylnaphthalen-1-amine.
Scientific Research Applications
8-methoxy-N-methylnaphthalen-1-amine has been studied for its potential use in a variety of scientific fields. One potential application of this compound is in the development of new medications for the treatment of neurological disorders such as Parkinson's disease. Studies have shown that 8-methoxy-N-methylnaphthalen-1-amine has a potent effect on dopamine receptors in the brain, which may make it useful in the treatment of Parkinson's disease.
properties
IUPAC Name |
8-methoxy-N-methylnaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-13-10-7-3-5-9-6-4-8-11(14-2)12(9)10/h3-8,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSLDHQNDGMPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-methylnaphthalen-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)
![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)


![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)
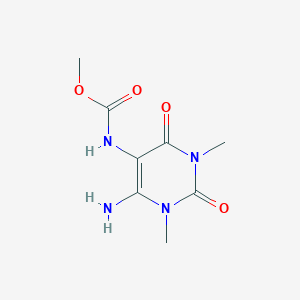
![(5E)-3-ethyl-5-[(2-methyl-1,3-benzothiazol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7464650.png)
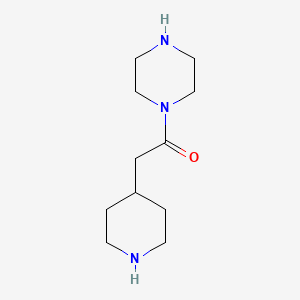
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)
![3-(1-ethyl-2-methylbenzimidazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464665.png)
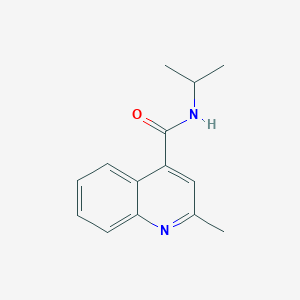

![N-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7464668.png)
